molecular formula C18H16BrFN2O2S B2942098 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-74-4

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2942098
CAS RN: 865248-74-4
M. Wt: 423.3
InChI Key: DTEIQHHMZNRTHE-UZYVYHOESA-N
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Description

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been explored for a variety of therapeutic applications which makes this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .


Synthesis Analysis

Benzothiazole derivatives are often synthesized through coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with various reagents to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in copper (I) catalyzed azide-alkyne cycloaddition reactions .

Scientific Research Applications

Antibacterial Activity

Benzothiazole compounds have been used in the synthesis of 1,2,3-triazoles, which have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests that our compound could potentially be used in the development of new antibacterial agents .

Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives have been found to possess admirable biological properties in the form of anti-inflammatory and analgesic agents . This indicates that our compound could be used in the development of new anti-inflammatory and analgesic drugs .

Antioxidant Activity

Benzothiazole and its derivatives have shown antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant agents .

Anticancer Activity

Benzothiazole compounds have been explored for a variety of therapeutic applications, including anticancer treatments . This suggests that our compound could potentially be used in the development of new anticancer drugs .

Acetylcholinesterase Inhibitory Agents

Benzothiazole and its derivatives have shown acetylcholinesterase inhibitory properties . This suggests that our compound could potentially be used in the development of new acetylcholinesterase inhibitory agents .

Anticonvulsant Effect

Compounds with a benzothiazole nucleus have displayed anticonvulsant effects . This suggests that our compound could potentially be used in the development of new anticonvulsant drugs .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the target they interact with. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation .

Future Directions

Benzothiazole derivatives have shown promise in various therapeutic applications, including as anti-inflammatory and antibacterial agents . Future research could focus on optimizing the structure of these compounds to improve their efficacy and safety profile.

properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O2S/c1-2-24-11-10-22-16-14(20)8-5-9-15(16)25-18(22)21-17(23)12-6-3-4-7-13(12)19/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEIQHHMZNRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

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